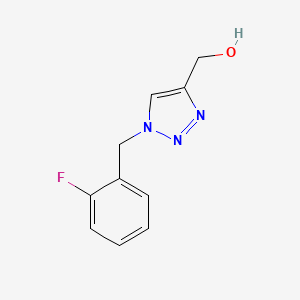

(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol

説明

Classification and Nomenclature

(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol belongs to the broader family of 1,2,3-triazole derivatives, which constitute one of the four isomeric forms of triazoles alongside 1,2,4-triazoles. The systematic nomenclature reflects the compound's structural complexity, incorporating a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms with the molecular formula foundation of C₂H₃N₃ for the basic triazole unit. The complete molecular structure extends this framework through substitution at specific positions, resulting in a compound with enhanced pharmaceutical potential.

The International Union of Pure and Applied Chemistry nomenclature system classifies this compound as a 1,2,3-triazole derivative with specific substitution patterns that distinguish it from related structures. The compound features a 2-fluorobenzyl group attached to the nitrogen atom at position 1 of the triazole ring, while a hydroxymethyl group occupies position 4. This positional arrangement creates distinct chemical properties compared to other fluorobenzyl-substituted triazoles, such as the 3-fluorobenzyl and 4-fluorobenzyl analogs documented in chemical databases.

The structural classification places this compound within the category of fluorinated heterocycles, which have gained significant attention in medicinal chemistry due to their enhanced biological activities compared to non-fluorinated counterparts. The presence of fluorine at the ortho position of the benzyl substituent introduces unique electronic effects that influence molecular stability, lipophilicity, and potential biological interactions. Research indicates that fluorinated triazoles demonstrate improved pharmacological properties, including enhanced metabolic stability and increased binding affinity to biological targets.

Historical Context and Discovery Pathways

The development of 1,2,3-triazole chemistry traces back to fundamental discoveries in heterocyclic synthesis, with the parent triazole structure first synthesized through innovative approaches involving azide chemistry. Otto Dimroth and Gustav Fester made significant contributions in 1910 by heating hydrazoic acid with acetylene at elevated temperatures, establishing foundational synthetic methodologies that would later influence the development of substituted triazole derivatives. This early work demonstrated the stability and synthetic accessibility of the triazole framework, setting the stage for subsequent structural modifications.

The evolution toward fluorinated triazole derivatives emerged from the broader recognition of fluorine's unique properties in pharmaceutical chemistry. The systematic investigation of fluorine-containing heterocycles gained momentum as researchers recognized the ability of fluorine substitution to modulate biological activity and improve drug-like properties. The specific development of this compound represents a continuation of this research trajectory, building upon established synthetic methodologies for triazole formation.

Modern synthetic approaches to fluorinated triazoles have been revolutionized by the development of copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as click chemistry. This methodology provides reliable access to 1,4-disubstituted triazoles with high regioselectivity, enabling the preparation of structurally diverse compounds including fluorobenzyl-substituted derivatives. The synthetic accessibility through click chemistry has facilitated extensive structure-activity relationship studies and accelerated the development of triazole-based pharmaceutical compounds.

Significance in Heterocyclic Chemistry and Material Science

The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features that provide multiple avenues for chemical modification and biological interaction. The 1,2,3-triazole core serves as a privileged scaffold in medicinal chemistry, functioning as a bioisostere for imidazoles and carboxylic acid derivatives while maintaining favorable pharmacokinetic properties. The incorporation of fluorine at the ortho position of the benzyl substituent introduces additional complexity that can influence molecular recognition processes and metabolic pathways.

Research in triazole chemistry has demonstrated the remarkable stability of the 1,2,3-triazole ring system, which resists metabolic degradation and maintains structural integrity under physiological conditions. The presence of one pyrrole-type nitrogen and two pyridine-type nitrogen atoms creates a heterocycle that is difficult to quaternize, contributing to its chemical stability. This stability profile makes fluorinated triazoles attractive candidates for pharmaceutical development, as evidenced by their incorporation into various therapeutic agents including antimicrobial and anticancer compounds.

The material science applications of fluorinated triazoles have expanded significantly with the recognition of their unique electronic properties and ability to participate in coordination chemistry. The triazole ring system can function as a ligand for metal coordination, while the fluorine substituent modulates electronic properties and intermolecular interactions. These characteristics make compounds like this compound valuable building blocks for the development of functional materials, including corrosion inhibitors and luminescent compounds.

Table 1: Structural Comparison of Fluorobenzyl Triazole Derivatives

| Compound | Fluorine Position | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | Ortho | C₁₀H₁₀FN₃O | 207.2 | Pharmaceutical intermediates |

| [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol | Meta | C₁₀H₁₀FN₃O | 207.2 | Antimicrobial research |

| 1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-methanol | Para | C₁₀H₁₀FN₃O | 207.2 | Anticancer studies |

The advancement of synthetic methodologies has enabled the preparation of diverse triazole libraries that incorporate various fluorine substitution patterns, facilitating systematic structure-property relationship investigations. Recent developments in regioselective synthesis have provided access to 2-substituted triazoles with high selectivity, demonstrating the continued evolution of synthetic capabilities in this field. These advances have important implications for the development of novel materials and pharmaceutical compounds, as they enable precise control over molecular architecture and resulting properties.

特性

IUPAC Name |

[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6,15H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTKCYCFOADUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(N=N2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol typically follows a two-step approach:

- Step 1: Formation of the 1-(2-fluorobenzyl)-1H-1,2,3-triazole core via CuAAC between 2-fluorobenzyl azide and propargyl alcohol or a suitable alkyne.

- Step 2: Isolation and purification of the triazole methanol derivative.

This approach leverages the regioselectivity and efficiency of CuAAC, which forms the 1,4-disubstituted 1,2,3-triazole ring under mild conditions.

Detailed Preparation Procedure

Synthesis of 2-Fluorobenzyl Azide

- Starting Material: 2-fluorobenzyl bromide or chloride.

- Reaction: Nucleophilic substitution with sodium azide in a polar aprotic solvent (e.g., DMF) at room temperature or slightly elevated temperatures.

- Outcome: Formation of 2-fluorobenzyl azide, which is used directly in the next step without purification.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Reagents:

- 2-fluorobenzyl azide (1 equivalent).

- Propargyl alcohol (1 equivalent) as the alkyne source.

- Copper(II) sulfate pentahydrate (CuSO4·5H2O) as the copper source.

- Sodium ascorbate as the reducing agent to generate Cu(I) in situ.

- Solvent: A mixture of water and tert-butanol or DMF/water.

- Conditions: Stirring at room temperature or mild heating (around 40–70 °C) for 12–24 hours.

- Mechanism: The Cu(I) catalyzes the [3+2] cycloaddition between the azide and alkyne, forming the 1,4-disubstituted 1,2,3-triazole ring.

- Product: 1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol.

This procedure is exemplified by the synthesis of related compounds such as 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol, which has been reported with an 87% yield and characterized by NMR confirming the structure.

Purification and Characterization

- Purification: The crude product is typically extracted with an organic solvent such as dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Recrystallization: The residue is recrystallized from suitable solvents like ethyl acetate or ethanol to afford the pure product.

- Characterization: Confirmed by 1H NMR, 13C NMR, and HRMS. For example, the 1H NMR spectrum shows characteristic signals for the triazole proton (~8 ppm), benzyl methylene protons (~5.6 ppm), and the hydroxymethyl group (~4.5 ppm).

Alternative Synthetic Routes and Variations

- Using Benzyl Azides with Different Substituents: The method is adaptable to various benzyl azides, including 2-fluoro, 4-fluoro, and other substituted benzyl azides, allowing for structural diversity.

- Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the CuAAC reaction, reducing reaction times to minutes while maintaining high yields.

- Post-Cycloaddition Functionalization: In some studies, the triazole core is first synthesized, and then the hydroxymethyl group is introduced via oxidation or reduction steps, although direct use of propargyl alcohol is more straightforward.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 2-Fluorobenzyl azide synthesis | 2-fluorobenzyl bromide + NaN3 | DMF | RT to 50 °C | 6–12 h | ~80-90 | Nucleophilic substitution |

| CuAAC reaction | 2-fluorobenzyl azide + propargyl alcohol + CuSO4 + sodium ascorbate | H2O/tert-butanol or DMF/H2O | RT to 70 °C | 12–24 h | 85–90 | Formation of 1,4-disubstituted triazole |

| Purification | Extraction, drying, recrystallization | Ethyl acetate, ethanol | Ambient | — | — | Purity confirmed by NMR and HRMS |

Research Findings and Notes

- The CuAAC method provides excellent regioselectivity, favoring the 1,4-disubstituted triazole, which is critical for biological activity.

- The presence of the fluorine atom on the benzyl ring influences the electronic properties and potentially the biological activity of the compound.

- Yields reported for analogous fluorobenzyl triazolyl methanol derivatives are consistently high (around 85–90%), indicating the robustness of the method.

- The reaction conditions are mild, environmentally benign, and scalable, making this approach suitable for both research and industrial applications.

- Spectroscopic data such as 1H NMR and HRMS are essential for confirming the structure and purity of the synthesized compound.

化学反応の分析

Types of Reactions

Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Bis(4-chlorophenyl) sulfoxide, ReOCl3(PPh3)2, toluene.

Reduction: Sodium borohydride, methanol.

Substitution: Phosphorus tribromide, dry benzene.

Major Products Formed

Oxidation: Formation of corresponding aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted triazole derivatives.

科学的研究の応用

The compound has shown potential in various biological applications, particularly in:

- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol can inhibit the growth of bacteria and fungi due to their ability to disrupt cellular processes.

- Anticancer Properties : Triazole derivatives are being explored for their anticancer activities. The compound's ability to interact with specific molecular targets may inhibit cancer cell proliferation. For example, studies have reported that triazole compounds can induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and receptor modulation.

Material Science

This compound serves as a valuable building block for synthesizing more complex materials. Its unique structure allows for:

- Polymer Development : The compound can be utilized in creating new polymers with enhanced properties such as thermal stability and mechanical strength.

- Coatings and Adhesives : Its chemical reactivity makes it suitable for developing advanced coatings and adhesives that require specific functional properties.

Pharmaceutical Applications

The compound's role as a pharmaceutical intermediate is notable:

- Drug Development : It can be employed in synthesizing novel drug candidates targeting various diseases. The fluorobenzyl group enhances lipophilicity, potentially improving drug absorption and bioavailability.

- Diagnostic Tools : The compound may also serve as a ligand in biochemical assays or imaging techniques due to its ability to bind selectively to biological targets.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives, including this compound, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential for therapeutic applications in treating infections.

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of triazole compounds, this compound was tested against various cancer cell lines. Results demonstrated that the compound induced apoptosis via caspase activation pathways, highlighting its potential as an anticancer agent.

作用機序

The exact mechanism of action for (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl group can enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions.

類似化合物との比較

Structural and Substituent Variations

Key structural analogs differ in substituents on the benzyl group or triazole ring, affecting physicochemical and biological properties:

Physicochemical Properties

- Melting Points: Fluorine and nitro groups lower melting points compared to methyl or chlorinated analogs.

- Solubility : The hydroxymethyl group improves aqueous solubility, while fluorinated benzyl groups balance polarity and lipophilicity .

生物活性

The compound (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their applications in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article aims to provide a comprehensive overview of the biological activity associated with this specific triazole derivative, including synthesis methods, biological evaluations, and case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process. The general synthetic route includes:

- Formation of the Triazole Ring : Achieved through a "click chemistry" reaction between an azide and an alkyne.

- Introduction of the Fluorobenzyl Group : This involves nucleophilic substitution using 2-fluorobenzyl bromide.

- Reduction and Functionalization : Final steps may include reduction to introduce the methanol group.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. In particular, this compound has shown significant activity against various bacterial strains:

- Testing Method : Agar disc-diffusion method.

- Target Microorganisms : Staphylococcus aureus, Escherichia coli, and Proteus mirabilis.

- Results : Compounds similar to this compound exhibited notable inhibition against these pathogens at concentrations around 1 mM in DMSO .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of triazole derivatives:

- Case Study : A derivative similar to this compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231).

| Cell Line | IC50 Value (24h) | IC50 Value (48h) |

|---|---|---|

| MCF-7 | 2.96 μmol/L | 1.06 μmol/L |

| MDA-MB-231 | 0.80 μmol/L | 0.67 μmol/L |

| SK-BR-3 | 1.21 μmol/L | 0.79 μmol/L |

Anti-inflammatory Activity

Triazole-containing compounds have also been recognized for their anti-inflammatory properties:

Q & A

Basic: What are the common synthetic routes for (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol, and how is regioselectivity achieved?

Answer:

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The reaction involves a 2-fluorobenzyl azide and propargyl alcohol, where Cu(I) catalysts (e.g., Cu(OAc)₂) ensure regioselective formation of the 1,4-disubstituted triazole core . Key steps include:

- Azide preparation : 2-fluorobenzyl bromide is treated with sodium azide.

- Cycloaddition : The azide reacts with propargyl alcohol under Cu catalysis in a tert-butanol/water mixture.

- Purification : Column chromatography or recrystallization isolates the product.

Regioselectivity is confirmed via ¹H NMR (absence of 1,5-regioisomer peaks) and X-ray crystallography .

Basic: How is structural characterization of this triazole derivative performed, and what analytical techniques are critical?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the triazole ring (δ ~7.5–8.0 ppm for H-C triazole) and the 2-fluorobenzyl group (split aromatic peaks due to fluorine coupling) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves bond lengths and angles (e.g., triazole N–N distances ~1.3–1.4 Å), often using SHELXL for refinement .

- FTIR : Identifies hydroxyl (broad ~3200 cm⁻¹) and triazole C=N (1600–1500 cm⁻¹) stretches .

Advanced: What challenges arise in crystallographic refinement of fluorinated triazoles, and how are they addressed?

Answer:

Fluorine’s high electron density causes anomalous scattering, complicating phase determination. Strategies include:

- High-resolution data : Collect data to ≤1.0 Å resolution to resolve F-atom positions.

- SHELXL refinement : Use "AFIX" commands to model fluorine disorder and anisotropic displacement parameters .

- Twinned data handling : For crystals prone to twinning (common in triazoles), apply HKLF 5 in SHELXL to deconvolute overlapping reflections .

Example: A related compound, (1-benzyl-1H-triazol-4-yl)methanol, required iterative refinement of the benzyl group’s orientation to minimize R-factor discrepancies .

Advanced: How can researchers optimize the biological activity of this compound, particularly in enzyme inhibition studies?

Answer:

- Structure-activity relationship (SAR) : Modify the 2-fluorobenzyl group (e.g., para-substitution) or triazole hydroxyl (e.g., esterification) to enhance binding. For example, 2-nitrobenzyl analogs showed improved tyrosinase inhibition (IC₅₀ ~26 μM) via competitive binding .

- Docking studies : Use AutoDock or Schrödinger to predict interactions with target enzymes (e.g., tyrosinase’s Cu-active site). Adjust substituents to optimize hydrogen bonding and hydrophobic contacts .

- Kinetic assays : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .

Basic: What are the documented biological applications of this compound, and how are assays designed to validate efficacy?

Answer:

- Tyrosinase inhibition : Assessed via spectrophotometric monitoring of L-DOPA oxidation. IC₅₀ values are compared to kojic acid controls .

- Antimicrobial testing : Broth microdilution (MIC) against Gram-positive/negative strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., P19 embryonal carcinoma) at 1–100 μM concentrations .

Note: Biological activity is highly substituent-dependent; fluorinated analogs often enhance membrane permeability .

Advanced: How can computational methods resolve contradictions in spectroscopic or crystallographic data?

Answer:

- DFT calculations : Compare computed NMR/IR spectra (Gaussian, ORCA) with experimental data to identify misassignments. For example, triazole C–H peaks may shift due to solvation effects .

- Hirshfeld surface analysis : Visualize intermolecular interactions in crystals to explain packing anomalies or polymorphism .

- Molecular dynamics (MD) : Simulate solution-state conformations to reconcile NMR coupling constants with rigid crystal structures .

Basic: What are the stability considerations for this compound under varying experimental conditions?

Answer:

- pH sensitivity : The hydroxyl group may oxidize under basic conditions (pH >9). Store in neutral, anhydrous environments.

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >200°C. Avoid prolonged heating in synthesis .

- Light sensitivity : Fluorinated aromatics are prone to photodegradation; use amber vials for long-term storage .

Advanced: How can researchers design derivatives for targeted drug delivery using this triazole scaffold?

Answer:

- Clickable handles : Introduce alkyne/azide groups for conjugation to nanoparticles or antibodies (e.g., biotin-azide for streptavidin binding) .

- Prodrug strategies : Convert the hydroxyl to a phosphate ester (via Appel reaction) for enhanced solubility and controlled release .

- Biodistribution studies : Radiolabel with ¹⁸F (using 2-fluorobenzyl precursors) for PET imaging of drug uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。